molecular formula C14H18ClN3 B2795937 4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile CAS No. 118943-71-8

4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile

Cat. No.: B2795937
CAS No.: 118943-71-8
M. Wt: 263.77
InChI Key: BXRPHRDCYXUHDU-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile is a chemical compound with the molecular formula C₁₄H₁₈ClN₃ It is a derivative of piperazine and contains a chlorophenyl group, which makes it a part of the phenylpiperazine class of compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile typically involves the reaction of 3-chlorophenylpiperazine with butanenitrile under specific conditions. One common method is the nucleophilic substitution reaction, where the piperazine ring acts as a nucleophile attacking the butanenitrile molecule.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The production is carried out in reactors designed to handle the chemical reagents safely and efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides.

  • Reduction: Reduction reactions can be performed to obtain reduced derivatives.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxides of the compound.

  • Reduction Products: Reduced derivatives.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its biological activity, including potential effects on neurotransmitter systems.

  • Medicine: It has shown promise in preclinical studies for the treatment of certain medical conditions.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile exerts its effects involves interactions with molecular targets and pathways. The compound may act on specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl isobutyl ether, 1,3-bis-(4-(3-chlorophenyl)piperazin-1-yl)propane.

  • Uniqueness: The presence of the butanenitrile group in this compound distinguishes it from other phenylpiperazine derivatives, potentially leading to different chemical and biological properties.

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Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3/c15-13-4-3-5-14(12-13)18-10-8-17(9-11-18)7-2-1-6-16/h3-5,12H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRPHRDCYXUHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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